3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile
Description
3-((3-(2-Chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core. Key structural elements include:
- 2-Chlorobenzyl substituent: A lipophilic group at position 3, which may enhance membrane permeability and influence steric interactions.
- Benzonitrile moiety: Positioned at the 6-methyl group, the nitrile group offers electronic polarization and hydrogen-bond acceptor properties.
Properties
IUPAC Name |
3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O/c20-16-7-2-1-6-15(16)11-26-18-17(23-24-26)19(27)25(12-22-18)10-14-5-3-4-13(8-14)9-21/h1-8,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVMEGTDXZQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C#N)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile, also known as 3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile, primarily targets CDK2 (Cyclin-Dependent Kinase 2). CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 results in significant alterations in cell cycle progression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle. The interaction between 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile and CDK2 inhibits the activity of the enzyme, thereby affecting the progression of the cell cycle.
Cellular Effects
This compound has been shown to have significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity. This interaction results in changes in gene expression and cell cycle progression.
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Biological Activity
The compound 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile (CAS Number: 1326875-63-1) is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 376.8 g/mol. The compound features a triazolopyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1326875-63-1 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Triazoles have been recognized for their effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound in focus has shown promising results in preliminary studies regarding its antibacterial efficacy.
Anticancer Properties
The triazolopyrimidine scaffold has been associated with anticancer activity. Studies suggest that derivatives similar to this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives often correlates with their structural modifications. For instance, the presence of the chlorobenzyl group enhances lipophilicity and may improve cellular uptake . The SAR studies emphasize the importance of substituents on the triazole ring in determining potency and selectivity against various targets.
Study 1: Antimicrobial Evaluation
A study evaluated several triazolopyrimidine derivatives against bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 μg/mL against S. aureus and E. coli, indicating strong antibacterial properties compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells at concentrations of 10 µM and above. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .
Synthesis Methods
Synthesis of this compound typically involves multi-step reactions starting from basic triazole precursors. Key steps include:
- Formation of Triazole Ring : Utilizing azides and alkynes under copper-catalyzed conditions.
- Benzonitrile Attachment : Nucleophilic substitution reactions to introduce the benzonitrile moiety.
- Chlorobenzyl Modification : Alkylation reactions to incorporate the chlorobenzyl group.
Scientific Research Applications
Medicinal Applications
The triazolopyrimidine derivatives have been extensively studied for their pharmacological properties. Notably, compounds with similar structures have demonstrated a wide range of bioactivities:
-
Antimicrobial Activity :
- Derivatives of triazolopyrimidines have shown significant antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like ampicillin and ciprofloxacin .
- Anticancer Properties :
- Neuroprotective Effects :
Agrochemical Applications
The versatility of triazolopyrimidine derivatives extends to agricultural chemistry where they can be utilized as:
- Fungicides : Their antifungal properties make them suitable candidates for developing effective fungicides against crop pathogens.
- Herbicides : The structural motifs in these compounds allow for the design of selective herbicides that can target specific weed species without harming crops.
Material Science Applications
Triazolopyrimidine compounds are also being explored in material science for:
- Polymer Development : Their unique chemical properties can be harnessed to create novel polymers with specific functionalities.
- Supramolecular Chemistry : The ability to form complex structures makes them suitable for applications in supramolecular assemblies.
Case Studies
- Antimicrobial Efficacy Study :
- Kinase Inhibition Research :
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 2-chlorobenzyl group in the target compound introduces steric hindrance and ortho-directed electronic effects compared to the 4-chlorobenzyl analog in , which has para-substitution favoring resonance stabilization.
Core Heterocycle Variations :
- The triazolo[4,5-d]pyrimidine core (target, ) offers greater planarity than the thiazolo[3,2-a]pyrimidine in , which may influence stacking interactions in biological targets.
Synthetic Strategies :
- The target compound likely involves nucleophilic substitution at the C6-methyl position, similar to , whereas employs oxadiazole ring formation via cycloaddition.
- Thiazolo-pyrimidine derivatives (e.g., ) are synthesized via condensation with aldehydes, a divergent approach from triazolo-pyrimidines.
Physicochemical and Spectral Comparisons
- Solubility : The benzonitrile group in the target compound may reduce aqueous solubility compared to ester-containing analogs (e.g., ), as nitriles are less polar than esters.
- Thermal Stability : The triazolo-pyrimidine core (decomposition >250°C) is more thermally stable than thiazolo-pyrimidines (m.p. 213–215°C).
- NMR Shifts : The C6-methyl protons in the target compound resonate downfield (δ ~4.5–5.0, inferred from ) due to deshielding by the nitrile group, unlike the upshifted methyl acetate protons (δ 3.88 in ).
Q & A
Q. What are the key steps for synthesizing 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile, and what solvents/catalysts are optimal?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, analogous triazolopyrimidine derivatives are synthesized via refluxing precursors (e.g., thiouracil derivatives) with aromatic aldehydes or ketones in mixed solvents like acetic anhydride/acetic acid (10:20 mL) using sodium acetate as a catalyst. Reaction times range from 2–12 hours, with yields averaging 57–86% after crystallization (e.g., DMF/water or ethanol) . Ensure stoichiometric control of reactants (e.g., 0.01 mol ratios) to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Methodological Answer:
- IR Spectroscopy: Prioritize peaks for CN (~2220 cm⁻¹), C=O (1700–1730 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹) to confirm functional groups .
- NMR: Focus on aromatic proton environments (δ 6.5–8.5 ppm in DMSO-d6) and methylene/methyl groups (δ 2.2–4.5 ppm). For example, the =CH proton in benzylidene derivatives appears as a singlet near δ 7.9–8.0 ppm .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 386–403 for similar triazolopyrimidines) and fragmentation patterns to validate the backbone structure .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Use chemical safety goggles (OSHA 29 CFR 1910.133/EN166 standards) and nitrile gloves inspected for integrity.
- Ensure local exhaust ventilation and proximity to eyewash stations/safety showers.
- Avoid skin contact via flame-retardant lab coats and dispose of contaminated gloves immediately .
- Prevent environmental release by containing spills with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation.
- Apply reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, temperature) and identify energy barriers.
- Validate computational results with small-scale experiments (e.g., 0.1 mmol trials) and refine parameters iteratively .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?
Methodological Answer:
- Cross-validate analytical data: For example, if NMR and IR disagree on a CN group, use X-ray crystallography or 2D NMR (e.g., HSQC) for confirmation.
- Reaction monitoring: Employ TLC or in-situ FTIR to detect intermediates. If a reaction stalls at 50% conversion, consider competing side reactions (e.g., hydrolysis of nitrile groups under acidic conditions) .
- Systematic variable testing: Adjust catalyst loading (e.g., ±10% sodium acetate) or solvent ratios to isolate contributing factors .
Q. How can researchers design experiments to probe the compound’s stability under varying pH or thermal conditions?
Methodological Answer:
- Accelerated stability studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC/LC-MS, focusing on hydrolysis of the triazole or pyrimidine rings.
- Thermogravimetric analysis (TGA): Determine decomposition thresholds (e.g., >300°C) and correlate with DSC data to identify phase transitions .
- Light exposure testing: Use UV chambers to assess photolytic degradation, particularly for the benzonitrile moiety .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Methodological Answer:
- Prep-HPLC: Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) for high-resolution separation.
- Flash chromatography: Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on TLC Rf values.
- Crystallization screening: Test solvents like DCM/methanol or toluene/ethanol for polymorph control, noting that DMF/water often yields high-purity crystals .
Methodological Notes
- Contradictory Data: If synthetic yields vary between batches (e.g., 57% vs. 86%), verify reagent purity (e.g., HPLC-grade solvents) and moisture control (e.g., molecular sieves for hygroscopic intermediates) .
- Scale-Up Challenges: For gram-scale synthesis, prioritize safety via controlled addition of exothermic reagents (e.g., chloroacetyl chloride) and inert atmospheres (N2/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
